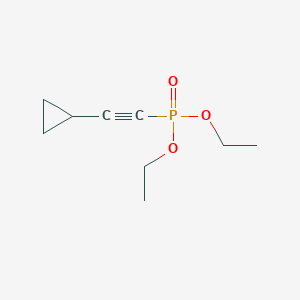![molecular formula C90H144O6 B14184194 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] CAS No. 904893-21-6](/img/structure/B14184194.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ethene linkages
Preparation Methods
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] typically involves multiple steps, starting with the preparation of the core benzene-1,3,5-triyl unit. This is followed by the introduction of ethene linkages and the attachment of decyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene] can be compared with similar compounds such as:
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: This compound has ethyne linkages instead of ethene, leading to different electronic properties.
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[4-ethynylbenzene]: This compound has ethynyl groups attached to the benzene rings, which can affect its reactivity and applications.
Benzene-1,3,5-triyl triformate: This compound is used as a CO source in carbonylation reactions, highlighting its utility in synthetic chemistry.
Properties
CAS No. |
904893-21-6 |
|---|---|
Molecular Formula |
C90H144O6 |
Molecular Weight |
1322.1 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-didecoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C90H144O6/c1-7-13-19-25-31-37-43-49-61-91-85-70-82(71-86(76-85)92-62-50-44-38-32-26-20-14-8-2)58-55-79-67-80(56-59-83-72-87(93-63-51-45-39-33-27-21-15-9-3)77-88(73-83)94-64-52-46-40-34-28-22-16-10-4)69-81(68-79)57-60-84-74-89(95-65-53-47-41-35-29-23-17-11-5)78-90(75-84)96-66-54-48-42-36-30-24-18-12-6/h55-60,67-78H,7-54,61-66H2,1-6H3 |
InChI Key |
PFTBUSKWFDVYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)C=CC4=CC(=CC(=C4)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



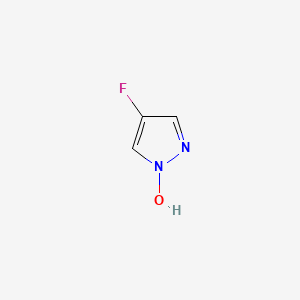
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
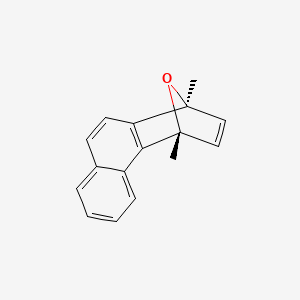
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)

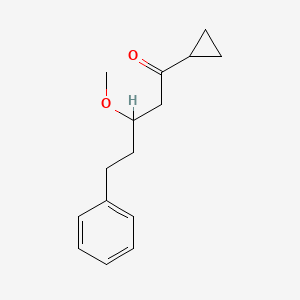
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
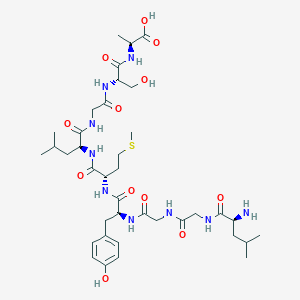
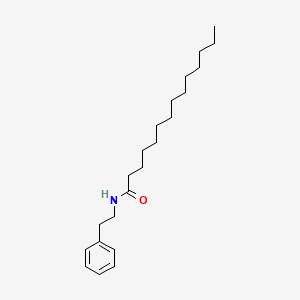
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)


